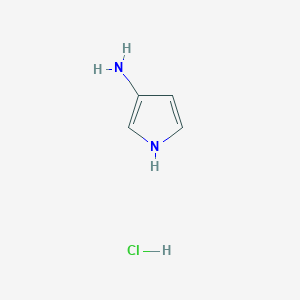
7-Iodoquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoquinazolin-2-amine is a chemical compound with the molecular formula C8H6IN3 and a molecular weight of 271.06 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic applications and various biological properties. It is a derivative of quinazoline, a heterocyclic aromatic organic compound, which is known for its diverse pharmacological activities.
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which include 7-iodoquinazolin-2-amine, have a wide range of biopharmaceutical activities . They are often used in the development of new drugs due to their diverse physiological significance and pharmacological applications .
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives act as inhibitors of certain enzymes, blocking their activity and leading to changes in cellular function .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways, influencing cellular processes . For example, some quinazoline derivatives have been found to inhibit the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in microorganisms .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is a CYP1A2 inhibitor . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability . .
Result of Action
Quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Some quinazoline derivatives have also been found to have antimicrobial properties, suggesting that they may affect microbial growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoquinazolin-2-amine typically involves the iodination of quinazolin-2-amine. One common method is the reaction of quinazolin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Iodoquinazolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinazolin-2-one derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of quinazolin-2-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various substituted quinazolin-2-amine derivatives.
Oxidation Reactions: Quinazolin-2-one derivatives.
Reduction Reactions: Quinazolin-2-amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2-amine: The parent compound without the iodine substitution.
7-Bromoquinazolin-2-amine: A similar compound with a bromine atom instead of iodine.
7-Chloroquinazolin-2-amine: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-Iodoquinazolin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties, such as increased lipophilicity and better membrane permeability .
Properties
IUPAC Name |
7-iodoquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKSKODZZVPDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)
![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B6592292.png)

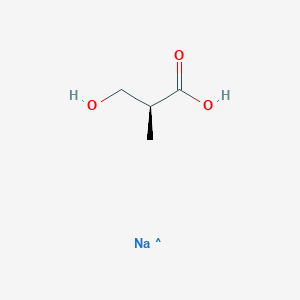


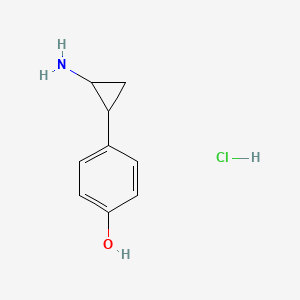
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
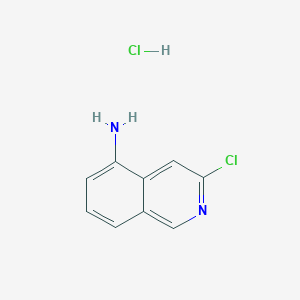
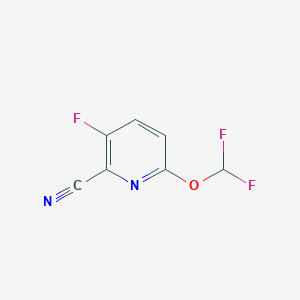
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
